molecular formula C18H20N2O6 B4913928 3-ethyl 5-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

3-ethyl 5-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B4913928
M. Wt: 360.4 g/mol
InChI Key: OUYHHVXCWZAPMH-UHFFFAOYSA-N
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Description

3-ethyl 5-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the class of 1,4-dihydropyridines. This compound is known for its pharmacological properties, particularly its role as a calcium channel blocker, which makes it useful in the treatment of cardiovascular diseases such as hypertension.

Preparation Methods

The synthesis of 3-ethyl 5-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (in this case, 4-nitrobenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-ethyl 5-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The ester groups can undergo hydrolysis to form the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include hydrogen gas with a palladium catalyst for reduction, and acidic or basic conditions for hydrolysis. Major products formed from these reactions include the oxidized pyridine derivative, the reduced amino compound, and the hydrolyzed carboxylic acids.

Scientific Research Applications

3-ethyl 5-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a model compound in studies of dihydropyridine chemistry and reactivity.

    Biology: Its role as a calcium channel blocker makes it useful in studies of cellular calcium signaling.

    Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases, particularly hypertension.

    Industry: It may be used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of 3-ethyl 5-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its binding to L-type calcium channels on the cell membrane. By blocking these channels, it prevents the influx of calcium ions into the cell, leading to relaxation of vascular smooth muscle and a subsequent decrease in blood pressure. This action is particularly beneficial in the treatment of hypertension.

Comparison with Similar Compounds

Similar compounds to 3-ethyl 5-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate include other 1,4-dihydropyridines such as nifedipine, amlodipine, and nitrendipine. These compounds also act as calcium channel blockers but may differ in their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacological properties and therapeutic benefits.

Properties

IUPAC Name

5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-6-8-13(9-7-12)20(23)24/h6-9,16,19H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYHHVXCWZAPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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